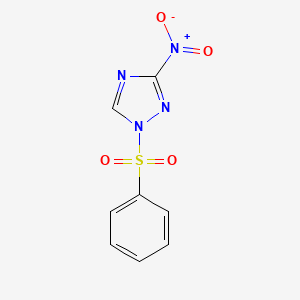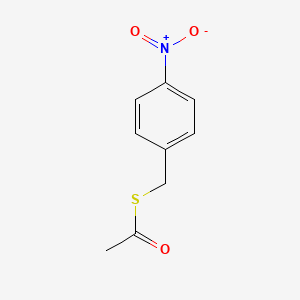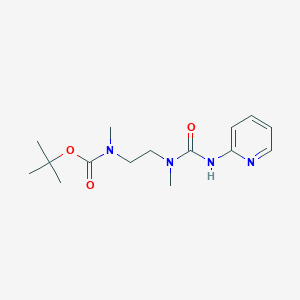
Serine Hydrolase Inhibitor-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Serine Hydrolase Inhibitor-3: is a compound designed to inhibit the activity of serine hydrolases, a large and diverse class of enzymes that play crucial roles in various biological processes. These enzymes are involved in lipid metabolism, cell signaling, and the regulation of protein post-translational modifications. Inhibitors of serine hydrolases have significant therapeutic potential, particularly in the treatment of diseases such as diabetes, Alzheimer’s disease, and various infectious diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Serine Hydrolase Inhibitor-3 typically involves the use of mechanism-based electrophiles such as carbamates, ureas, activated ketones, lactones, and lactams. These electrophiles covalently react with the serine nucleophile in the active site of the enzyme . The synthetic route may include steps such as:
Formation of the electrophile: This involves the preparation of the reactive chemical group that will interact with the enzyme.
Coupling with the core structure: The electrophile is then attached to a core structure that provides specificity and stability to the inhibitor.
Purification and characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry. These methods allow for the efficient and consistent production of the compound while maintaining high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Serine Hydrolase Inhibitor-3 primarily undergoes covalent modification reactions with serine hydrolases. These reactions involve the formation of a covalent bond between the inhibitor and the serine residue in the enzyme’s active site .
Common Reagents and Conditions:
Electrophiles: Carbamates, ureas, activated ketones, lactones, and lactams.
Solvents: Organic solvents such as dichloromethane, acetonitrile, and dimethyl sulfoxide.
Catalysts: Acid or base catalysts may be used to facilitate the reaction.
Major Products: The major product of these reactions is a covalently modified enzyme-inhibitor complex, which results in the inhibition of the enzyme’s activity .
Applications De Recherche Scientifique
Chemistry: Serine Hydrolase Inhibitor-3 is used as a chemical probe to study the function of serine hydrolases in various biological processes. It helps in identifying the roles of these enzymes in lipid metabolism, cell signaling, and protein modifications .
Biology: In biological research, this compound is used to investigate the physiological and pathological roles of serine hydrolases. It aids in understanding how these enzymes contribute to processes such as blood clotting, digestion, nervous system signaling, inflammation, and cancer .
Medicine: In medicine, this compound has potential therapeutic applications. It is being explored as a treatment for diseases such as diabetes, Alzheimer’s disease, and various infectious diseases. The inhibitor’s ability to modulate enzyme activity makes it a valuable tool in drug development .
Industry: In the industrial sector, this compound is used in the development of insecticides and other agrochemicals. Its ability to inhibit specific enzymes makes it useful in controlling pests and improving crop protection .
Mécanisme D'action
Serine Hydrolase Inhibitor-3 exerts its effects by covalently binding to the active site serine residue of serine hydrolases. This binding prevents the enzyme from interacting with its natural substrates, thereby inhibiting its catalytic activity. The inhibitor mimics the enzyme’s natural substrate, allowing it to bind specifically and irreversibly to the active site .
Comparaison Avec Des Composés Similaires
Activated Ketones: These compounds form covalent bonds with the enzyme, leading to its inhibition.
Lactones and Lactams: These inhibitors are structurally similar to Serine Hydrolase Inhibitor-3 and function by covalently modifying the enzyme’s active site.
Uniqueness: this compound is unique in its specificity and potency. It has been designed to selectively target specific serine hydrolases, making it a valuable tool for studying these enzymes and developing therapeutic agents .
Propriétés
Formule moléculaire |
C15H24N4O3 |
|---|---|
Poids moléculaire |
308.38 g/mol |
Nom IUPAC |
tert-butyl N-methyl-N-[2-[methyl(pyridin-2-ylcarbamoyl)amino]ethyl]carbamate |
InChI |
InChI=1S/C15H24N4O3/c1-15(2,3)22-14(21)19(5)11-10-18(4)13(20)17-12-8-6-7-9-16-12/h6-9H,10-11H2,1-5H3,(H,16,17,20) |
Clé InChI |
AWNWUQFQKGBCMO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C)CCN(C)C(=O)NC1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Amino-4-(3,4-dichlorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12054603.png)
![7-Hydroxy-5-oxo-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinoline-6-carboxanilide](/img/structure/B12054605.png)
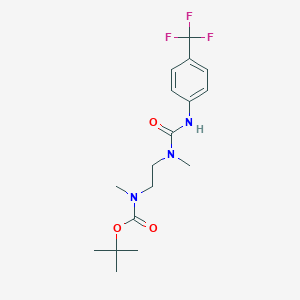
![ethyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate](/img/structure/B12054610.png)
![1,3-bis[(1S)-2,2-dimethyl-1-(2-methylphenyl)propyl]imidazol-1-ium;iodide](/img/structure/B12054625.png)

![N-(4-bromo-2-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12054641.png)
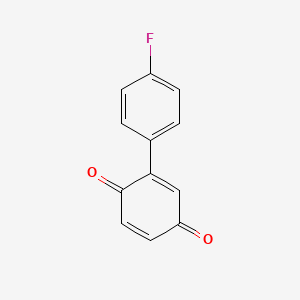
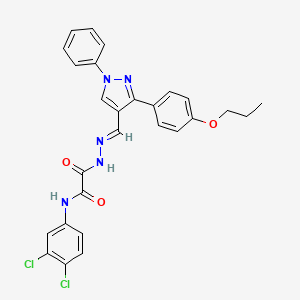
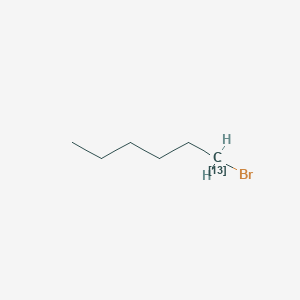
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-(diphenylmethyl)piperazin-1-amine](/img/structure/B12054660.png)

